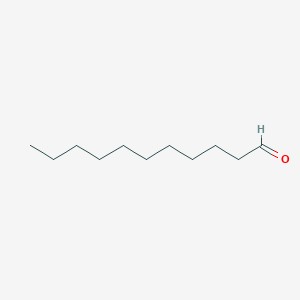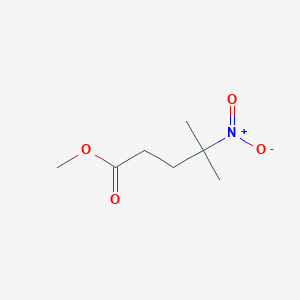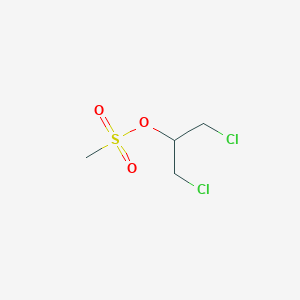
N,N,N-トリメチルドコサン-1-アミニウムクロリド
概要
説明
Docosyltrimethylammonium chloride (DCTMACl) is a cationic surfactant that has been studied for its interactions with other surfactants and its potential applications in electrochemical sensors. In the context of surfactant interactions, DCTMACl has been investigated for its behavior in mixed films with sodium docosyl sulfate, particularly in the presence of cetyl alcohol. These studies have revealed insights into the electrostatic interactions that occur within these films when spread on aqueous solutions . Additionally, DCTMACl has been utilized to modify glassy carbon electrodes, demonstrating its utility in the simultaneous determination of dopamine (DA) and ascorbic acid (AA) using differential pulse voltammetry (DPV). This application takes advantage of the surfactant's positive charge to differentiate between the positively charged DA and the negatively charged AA, allowing for their separate detection .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of DCTMACl, they do mention the use of similar ammonium chloride compounds in synthetic applications. For example, difluoromethyltri(n-butyl)ammonium chloride has been used as a difluorocarbene source for the difluoromethylation of various nucleophiles . This suggests that ammonium chloride surfactants, including DCTMACl, may be synthesized through related methods involving the introduction of functional groups to the ammonium chloride core structure.
Molecular Structure Analysis
The molecular structure of DCTMACl is characterized by a long hydrocarbon chain (docosyl) attached to a trimethylammonium head group with a chloride counterion. The structure is responsible for its surfactant properties, as the hydrophobic tail and hydrophilic head allow it to interact with both organic and aqueous phases. The permanent dipole moments of molecules like DCTMACl can be deduced from surface potential measurements, as demonstrated in the study of mixed films with cetyl alcohol .
Chemical Reactions Analysis
The chemical reactivity of DCTMACl in the context of electrochemical sensors is highlighted by its ability to modify electrode surfaces to facilitate the detection of specific molecules. The modification of glassy carbon electrodes with DCTMACl creates a positively charged film that can attract or repel charged species in solution, thus affecting their oxidation peak potentials and currents during voltammetry . This indicates that DCTMACl can participate in electrostatic interactions that are crucial for its function in sensor applications.
Physical and Chemical Properties Analysis
DCTMACl exhibits properties typical of cationic surfactants, such as the ability to form films at interfaces and to interact electrostatically with other charged molecules. The studies have shown that DCTMACl can form mixed films with other surfactants and that these interactions can be influenced by factors such as the presence of cetyl alcohol and the ionic strength of the underlying aqueous solution . Furthermore, the electrochemical properties of DCTMACl-modified electrodes have been characterized, demonstrating the surfactant's potential for enhancing the selectivity and sensitivity of electrochemical sensors .
科学的研究の応用
ヘアコンディショニングと毛玉取り
ベヘントリモニウムクロリドは、そのコンディショニングと毛玉取りの特性のために、ヘアケア製品で広く使用されています . それは髪の手触り、外観、滑りやすさ、ボリューム、全体的な扱いやすさを向上させます . それは、静電気とパサつきを減らすことに特に効果的です .
化粧品とパーソナルケア製品
ベヘントリモニウムクロリドは、化粧品やパーソナルケア製品に使用されています。 これは、洗い流すタイプのヘア製品と洗い流さないタイプのヘア製品の製剤に使用されます . また、ボディローションにも使用されています .
3. 超薄三元ナノシートの合成における界面活性剤 ドコシルトリメチルアンモニウムクロリドは、周囲および環境に優しい条件下で、超薄自立型三元PdPtCuナノシートの合成における界面活性剤として使用されてきました . この方法は、金属間化合物相と元素修飾の合成のための有望な低温経路を提供します .
金属間化合物の酸化
n-ドデシルトリメチルアンモニウムクロリド (DTAC) をベースとするイオン液体の熱分解生成物は、気体-固体反応におけるNa 12 Ge 17の酸化により、準安定同素体Ge (cF136) を調製するために使用されました . この方法は、金属間化合物相と元素修飾の合成のための有望な低温経路を提供します .
滑りやすくするための補助剤
ベヘントリモニウムクロリドは、さまざまな業界で滑りやすくするための補助剤として使用されてきました。 これは摩擦を低減し、石油や鉱業におけるパイプラインを通る液体またはスラリーの移動、製造中の金属同士の研磨、ほぼすべての紙製品の製造における金属と紙の接触、さらにはブラシや櫛を自分の髪に通す動きなど、多くの業界で望ましい特性です <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
作用機序
Target of Action
N,N,N-Trimethyldocosan-1-aminium chloride, also known as Behentrimonium chloride, is primarily targeted at the skin and hair . It is a surfactant that is widely used in various fields such as detergents, cosmetics, and industrial cleaning .
Mode of Action
Behentrimonium chloride acts as a surfactant , which means it reduces the surface tension of substances, allowing them to spread more easily . This property makes it an effective ingredient in products like shampoos and conditioners, where it helps to evenly distribute the product throughout the hair. It also has antistatic properties , which can help to reduce frizz and make hair easier to manage .
Result of Action
The use of Behentrimonium chloride results in rich and delicate foam , low degreasing power , and low irritation to skin and hair . It also has good biodegradability . These properties make it a popular ingredient in personal care products, where it can contribute to improved texture, manageability, and overall product performance.
Action Environment
The action of Behentrimonium chloride can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the pH of the solution it is in. Additionally, like many other chemicals, it should be stored in a dry, room-temperature environment to maintain its stability and efficacy .
Safety and Hazards
将来の方向性
The one-pot eco-friendly synthetic concept could be expected to build more multimetallic nanostructures with synergic enhancement effect for a range of electrocatalytic applications . The PdPtCu nanosheets exhibited remarkably enhanced performance in the electrooxidation of alcohols (methanol, ethanol, glycerol, and glucose) .
特性
IUPAC Name |
docosyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGOMATDFSEED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884964 | |
| Record name | Docosyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17301-53-0 | |
| Record name | Behenyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behentrimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Docosanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7GNG3S47T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Behentrimonium chloride primarily used for in commercial products?
A1: Behentrimonium chloride is frequently incorporated into hair care products like shampoos and conditioners. [, ] This is due to its ability to condition hair, leaving it softer and more manageable. [, ] It can also be found as a preservative in various cosmetics. []
Q2: Are there any regulatory concerns regarding the use of Behentrimonium chloride in cosmetics?
A2: Yes, studies have shown that some cosmetic products on the market exceed the recommended levels of Behentrimonium chloride when used as a preservative. [] This highlights the need for stricter regulatory control and cosmetovigilance to ensure consumer safety. []
Q3: Can exposure to Behentrimonium chloride in the workplace be harmful?
A3: Yes, there have been reported cases of occupational allergic contact dermatitis and respiratory issues linked to aerosolized quaternary ammonium compounds (QACs), including those structurally similar to Behentrimonium chloride. []
Q4: How does the structure of Behentrimonium chloride relate to its function as a conditioning agent?
A4: While specific structural-activity relationship studies for Behentrimonium chloride are limited in the provided research, it's known that its cationic nature allows it to bind to negatively charged hair fibers, reducing friction and enhancing manageability. [] Research suggests that a high hydrophobicity also contributes to its anti-frizz properties. []
Q5: Has the repeatability of quantitative imaging metrics using Behentrimonium chloride been studied?
A5: Yes, a study utilized a phantom containing a 2% ceteryl alcohol and Behentrimonium chloride solution to assess the repeatability of diffusion-weighted imaging (DWI) metrics. [] The results indicated excellent repeatability for apparent diffusion and kurtosis coefficients. []
Q6: Are there any known alternatives to Behentrimonium chloride in hair care formulations?
A6: Although the provided research doesn't explicitly compare alternatives, it does mention that other cationic surfactants, protein derivatives, and silicones are used in hair care. [] Docosyltrimethylammonium chloride, another cationic surfactant, showed promising results in reducing friction and flyaway hair. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)


![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)